molecular formula C10H12N2OS B12684250 3-(1,2-Benzisothiazol-3-yloxy)propylamine CAS No. 94087-33-9

3-(1,2-Benzisothiazol-3-yloxy)propylamine

Cat. No.: B12684250
CAS No.: 94087-33-9
M. Wt: 208.28 g/mol
InChI Key: KZXQYJVAEAGIEO-UHFFFAOYSA-N
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Description

3-(1,2-Benzisothiazol-3-yloxy)propylamine is an organic compound with the molecular formula C10H12N2OS. It is a derivative of benzisothiazole and is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Benzisothiazol-3-yloxy)propylamine typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Benzisothiazol-3-yloxy)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

3-(1,2-Benzisothiazol-3-yloxy)propylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2-Benzisothiazol-3-yloxy)propylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanamine, 3-(1,2-benzisothiazol-3-yloxy)
  • 3-(1,2-Benzisothiazol-3-yloxy)-1-propanamine
  • Benzisothiazolinone

Uniqueness

3-(1,2-Benzisothiazol-3-yloxy)propylamine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

94087-33-9

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

3-(1,2-benzothiazol-3-yloxy)propan-1-amine

InChI

InChI=1S/C10H12N2OS/c11-6-3-7-13-10-8-4-1-2-5-9(8)14-12-10/h1-2,4-5H,3,6-7,11H2

InChI Key

KZXQYJVAEAGIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)OCCCN

Origin of Product

United States

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